molecular formula C7H14FN B13243693 [2-(Fluoromethyl)cyclopentyl]methanamine

[2-(Fluoromethyl)cyclopentyl]methanamine

Cat. No.: B13243693
M. Wt: 131.19 g/mol
InChI Key: NOCZPWVHRBBKJW-UHFFFAOYSA-N
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Description

[2-(Fluoromethyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C7H14FN. It is a derivative of cyclopentylmethanamine, where a fluoromethyl group is attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Fluoromethyl)cyclopentyl]methanamine typically involves the fluorination of cyclopentylmethanamine. One common method is the reaction of cyclopentylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, thiols, amines

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(Fluoromethyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. The presence of the fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers or coatings .

Mechanism of Action

The mechanism of action of [2-(Fluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: The presence of the fluoromethyl group in [2-(Fluoromethyl)cyclopentyl]methanamine imparts unique chemical and physical properties compared to its analogs. Fluorine is highly electronegative and can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

[2-(fluoromethyl)cyclopentyl]methanamine

InChI

InChI=1S/C7H14FN/c8-4-6-2-1-3-7(6)5-9/h6-7H,1-5,9H2

InChI Key

NOCZPWVHRBBKJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)CF)CN

Origin of Product

United States

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